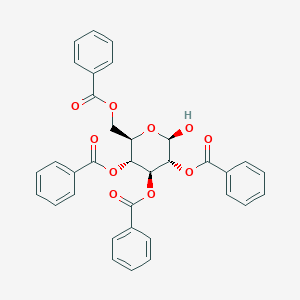
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose
Overview
Description
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring. It is commonly used in organic synthesis, particularly in glucosylation reactions .
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose, also known as b-D-Glucopyranose, 2,3,4,6-tetrabenzoate, is a D-glucopyranose derivative . It is primarily used in glucosylation reactions , which involve the addition of glucose to other compounds. The primary targets of this compound are therefore molecules that can be glucosylated.
Mode of Action
The compound interacts with its targets through glucosylation, a type of glycosylation reaction where a glucose moiety is added . This process can alter the properties of the target molecule, including its solubility, stability, and biological activity.
Biochemical Pathways
The glucosylation reactions involving this compound can affect various biochemical pathways. The specific pathways and their downstream effects depend on the nature of the target molecules. For instance, glucosylation can modify proteins and lipids, affecting their function and interaction with other molecules .
Pharmacokinetics
The compound’s solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target molecules and the context of the glucosylation reaction. In general, glucosylation can significantly alter the biological activity of target molecules, potentially influencing various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the reaction environment can affect the efficiency of glucosylation reactions . Additionally, the presence of other molecules can influence the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose typically involves the benzoylation of D-glucopyranose. One common method includes the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucopyranose.
Reduction: The compound can be reduced to remove the benzoyl groups, resulting in the formation of D-glucopyranose.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: D-glucopyranose.
Reduction: D-glucopyranose.
Substitution: Various substituted glucopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates for the treatment of diseases such as diabetes and cancer.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another derivative of D-glucopyranose with benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A derivative with acetyl groups instead of benzoyl groups.
Uniqueness
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is unique due to its specific benzoyl protection, which provides stability and selectivity in glucosylation reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-UCDCFHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


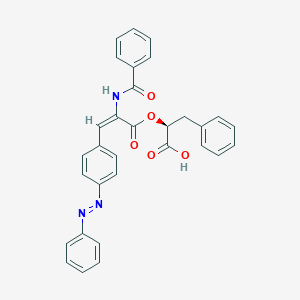


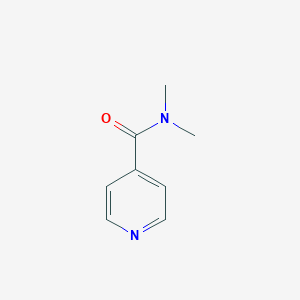
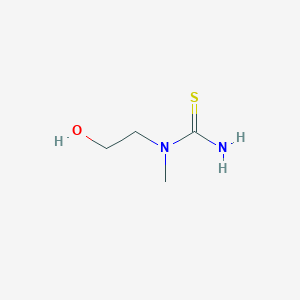
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)


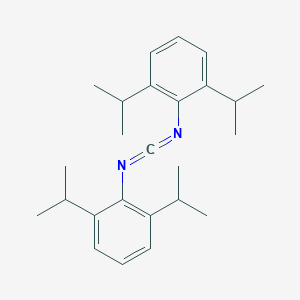
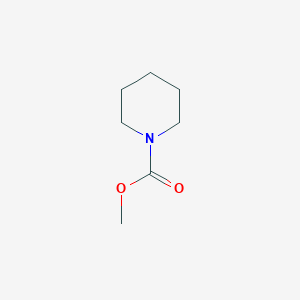

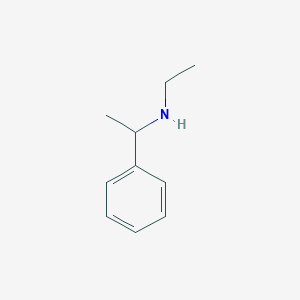
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)

